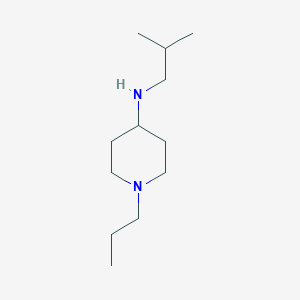N-(2-methylpropyl)-1-propylpiperidin-4-amine
CAS No.:
Cat. No.: VC17796586
Molecular Formula: C12H26N2
Molecular Weight: 198.35 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H26N2 |
|---|---|
| Molecular Weight | 198.35 g/mol |
| IUPAC Name | N-(2-methylpropyl)-1-propylpiperidin-4-amine |
| Standard InChI | InChI=1S/C12H26N2/c1-4-7-14-8-5-12(6-9-14)13-10-11(2)3/h11-13H,4-10H2,1-3H3 |
| Standard InChI Key | RMXXCTWMNAPWQI-UHFFFAOYSA-N |
| Canonical SMILES | CCCN1CCC(CC1)NCC(C)C |
Introduction
Chemical Identity and Structural Characteristics
N-(2-Methylpropyl)-1-propylpiperidin-4-amine has the molecular formula C₁₂H₂₆N₂ and a molecular weight of 198.35 g/mol . The compound’s IUPAC name reflects its substitution pattern: a piperidine ring with a propyl group attached to the nitrogen at position 1 and an isobutyl group at position 4. Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 1019578-77-8 |
| PubChem CID | 28428083 |
| Molecular Formula | C₁₂H₂₆N₂ |
| Exact Mass | 198.2096 g/mol |
| XLogP3 (Predicted) | 3.2 |
The piperidine core confers rigidity, while the alkyl substituents enhance lipophilicity, a critical factor in blood-brain barrier permeability . Comparative analysis with related amines, such as diisobutylamine (CAS 110-96-3), reveals shared physicochemical traits, including low water solubility and basicity due to the amine functional group .
Synthesis and Manufacturing
While no explicit synthesis route for N-(2-methylpropyl)-1-propylpiperidin-4-amine is documented in the literature, analogous piperidine derivatives are typically synthesized via reductive amination or nucleophilic substitution. For example:
-
Reductive Amination: Ketones or aldehydes react with primary amines under catalytic hydrogenation. A hypothetical route could involve 4-piperidone reacting with propylamine and isobutylamine in the presence of a palladium catalyst .
-
N-Alkylation: Piperidine derivatives are often alkylated using alkyl halides. Propyl bromide and isobutyl bromide could sequentially alkylate the piperidine nitrogen under basic conditions .
Challenges in synthesis include regioselectivity and purification, as tertiary amines often require chromatographic separation from byproducts. Scalability remains unverified due to the compound’s niche research status .
Physicochemical Properties
Experimental data for this compound is sparse, but computational predictions and analogs provide insights:
| Property | Value | Source |
|---|---|---|
| Boiling Point | ~280°C (estimated) | |
| Density | 0.89 g/cm³ (predicted) | |
| Solubility in Water | <1 mg/mL | |
| pKa | 10.2 (estimated) |
The low water solubility suggests formulation challenges, necessitating prodrug strategies or lipid-based delivery systems for biomedical applications. The compound’s logP value (3.2) indicates moderate lipophilicity, suitable for central nervous system targeting .
| Compound | Target | Activity |
|---|---|---|
| Haloperidol | Dopamine D₂ receptor | Antipsychotic |
| Diphenidine | NMDA receptor | Anesthetic |
| N-(2-methylpropyl)-1... | Unknown | Hypothetical neuromodulator |
Industrial and Research Applications
Beyond pharmacology, this compound serves as:
-
Chemical Intermediate: Its tertiary amine structure is valuable for synthesizing surfactants, corrosion inhibitors, or ionic liquids .
-
Ligand in Catalysis: Piperidine derivatives coordinate transition metals in asymmetric synthesis. For instance, squaramide catalysts use piperidine motifs for enantioselective reactions .
Future Directions
Research priorities include:
-
Synthetic Optimization: Developing cost-effective, high-yield routes.
-
Target Identification: Screening against neurotransmitter receptors and enzymes.
-
Formulation Studies: Improving bioavailability via salt formation or nanoencapsulation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume